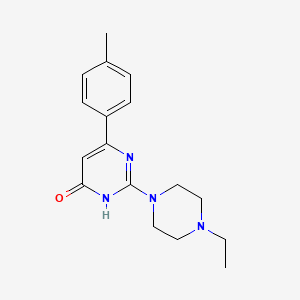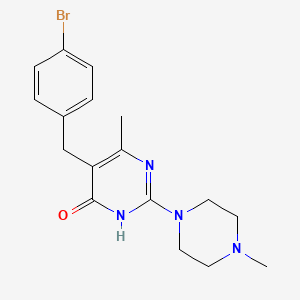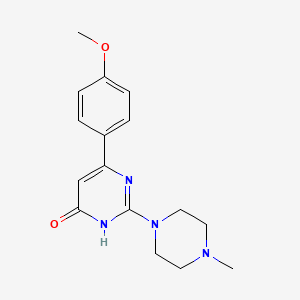
2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone
Descripción general
Descripción
2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone, also known as EMD-386088, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the pyrimidinone class of compounds and has been shown to have activity at the dopamine D1 receptor.
Mecanismo De Acción
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone involves its activity at the dopamine D1 receptor. This receptor is involved in several important physiological processes, including movement, reward, and motivation. 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to selectively activate the dopamine D1 receptor, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to have several biochemical and physiological effects. In animal studies, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to increase dopamine release in the striatum, which is a key area of the brain involved in movement and reward. Additionally, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to increase cAMP levels in the prefrontal cortex, which may contribute to its potential therapeutic effects in schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone in the laboratory is that it is a small molecule that can be easily synthesized. Additionally, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to have good selectivity for the dopamine D1 receptor, which may make it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of studying 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone is that it has not been extensively studied in humans, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone. One area of research could focus on its potential therapeutic applications in Parkinson's disease, schizophrenia, and drug addiction. Additionally, future research could focus on the development of new compounds that are based on the structure of 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone, which may have improved selectivity and efficacy. Finally, future research could focus on the role of the dopamine D1 receptor in other physiological processes, which may have important implications for the development of new therapies for a variety of conditions.
Aplicaciones Científicas De Investigación
2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to have potential as a treatment for the motor symptoms of the disease. In schizophrenia, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been studied for its potential as a treatment for the negative symptoms of the disease. Finally, in drug addiction, 2-(4-ethyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone has been studied for its potential as a treatment for cocaine addiction.
Propiedades
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-20-8-10-21(11-9-20)17-18-15(12-16(22)19-17)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRVQMLWMHEAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylpiperazin-1-yl)-6-(4-methylphenyl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one](/img/structure/B3730715.png)
![3-[(2-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3730719.png)
![5-[(4-chlorophenyl)sulfonyl]-2-methyl-N-2-pyridinylbenzenesulfonamide](/img/structure/B3730725.png)
![2-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3730727.png)

![4-{[1-(3-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenyl propionate](/img/structure/B3730743.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B3730751.png)

![5-butyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3730773.png)
![2-[(4-chlorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730775.png)
![7-amino-5-(4-isopropylphenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3730780.png)


